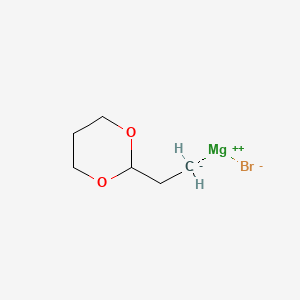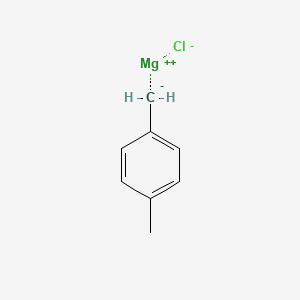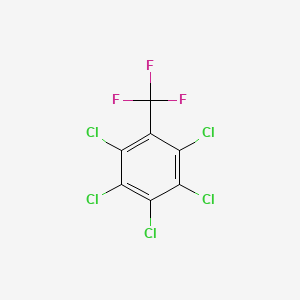
1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7Cl5F3. It is a derivative of benzene, where five hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its high stability and resistance to degradation, making it of interest in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Employed in studies of biological activity and interactions with biomolecules.
Medicine: Investigated for potential pharmaceutical applications due to its stability and unique chemical properties.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of the trifluoromethyl group. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
- Chlorination of benzene or a benzene derivative.
- Purification of the chlorinated product.
- Introduction of the trifluoromethyl group using appropriate reagents and catalysts.
- Final purification to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, although this is less common due to its high stability.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction: Products include less chlorinated benzene derivatives.
Oxidation: Products include more oxidized benzene derivatives, although these reactions are less common.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to degradation, it can persist in biological systems and interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Similar structure but lacks the trifluoromethyl group.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar structure but with fluorine atoms instead of chlorine atoms.
Hexachlorobenzene: Contains six chlorine atoms without the trifluoromethyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which confer high stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent compounds.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentachloro-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5F3/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYUASAFKNCGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560221 | |
| Record name | 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384-83-8 | |
| Record name | 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


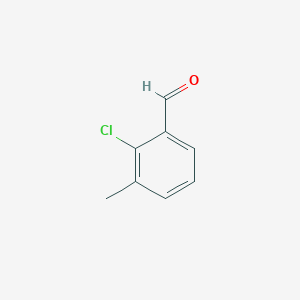
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)
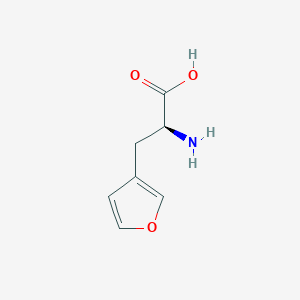
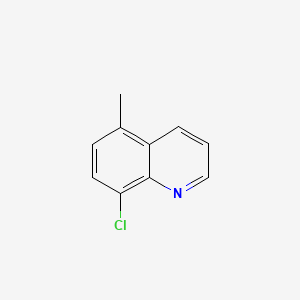

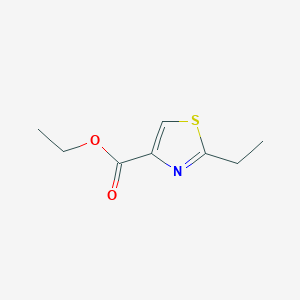
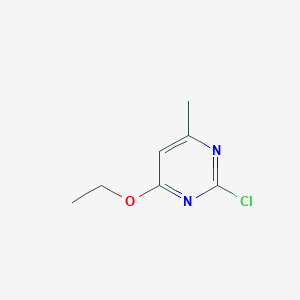

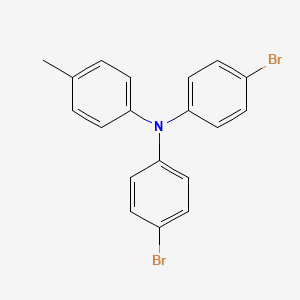
![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)

